molecular formula C7H8BrNO3 B2462682 5-Bromo-N-methoxy-N-methyl-2-furamide CAS No. 179055-22-2

5-Bromo-N-methoxy-N-methyl-2-furamide

Cat. No.: B2462682
CAS No.: 179055-22-2
M. Wt: 234.049
InChI Key: NHKPOSQRUUNONK-UHFFFAOYSA-N
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Description

5-Bromo-N-methoxy-N-methyl-2-furamide is a chemical compound with the molecular formula C7H8BrNO3 . As a substituted furanamide, this compound belongs to a class of molecules that are frequently utilized as advanced intermediates in organic synthesis and pharmaceutical research. The presence of both a bromo substituent and an N-methoxy-N-methylamide (Weinreb amide) group on the furan ring makes it a versatile building block for the construction of more complex molecules. The Weinreb amide functionality is particularly valuable for its role in nucleophilic addition reactions, specifically facilitating the synthesis of ketones from organometallic reagents such as Grignard or organolithium compounds. This compound is intended for Research Use Only and is not suitable for diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant safety data sheets (SDS) and conduct their own thorough analysis to confirm the compound's suitability for their specific research objectives, as detailed information on its specific applications and mechanism of action is not fully available in the sourced data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-methoxy-N-methylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO3/c1-9(11-2)7(10)5-3-4-6(8)12-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKPOSQRUUNONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=C(O1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Compound: 5 Bromo N Methoxy N Methyl 2 Furamide

This section provides fundamental information about the title compound.

PropertyValue
IUPAC Name 5-bromo-N-methoxy-N-methyl-2-furamide
CAS Number 179055-22-2
Molecular Formula C₇H₈BrNO₃
Molecular Weight 234.05 g/mol
Chemical Structure A furan (B31954) ring with a bromine atom at the 5-position and an N-methoxy-N-methylcarboxamide group at the 2-position.

Synthesis and Characterization

Synthetic Routes

A common and effective method for the synthesis of this compound is through the formation of a Weinreb amide from the corresponding carboxylic acid. One documented procedure involves the activation of 5-bromo-2-furoic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by reaction with N,O-dimethylhydroxylamine hydrochloride. rsc.org This method is advantageous as it often proceeds under mild conditions and avoids the need to prepare a more reactive acid chloride. rsc.org

The reaction can be summarized as follows: 5-bromo-2-furoic acid + CDI → Activated intermediate Activated intermediate + N,O-dimethylhydroxylamine hydrochloride → this compound

A reported yield for this synthesis is approximately 70%. rsc.org

Methods of Characterization

Characterization of this compound relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : While specific ¹H and ¹³C NMR data for this exact compound are not readily available in the reviewed literature, the expected spectra can be predicted. The ¹H NMR spectrum would likely show distinct signals for the two protons on the furan (B31954) ring, a singlet for the N-methyl group, and a singlet for the O-methyl group. The presence of an ortho-substituent on an N-methoxy-N-methyl benzamide (B126) has been shown to cause broad humps for the N-methoxy and N-methyl protons at room temperature due to restricted rotation, a phenomenon that might also be observed in this furan derivative. The ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon, the carbons of the furan ring (with the carbon bearing the bromine atom shifted downfield), and the two methyl carbons.

Infrared (IR) Spectroscopy : The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration of the amide, typically in the range of 1630-1680 cm⁻¹. Other characteristic absorptions would include C-H stretching of the furan ring and methyl groups, and C-O-C stretching of the furan ring.

Mass Spectrometry (MS) : Gas chromatography-mass spectrometry (GC-MS) data has been reported for this compound. The electron ionization (EI) mass spectrum shows molecular ion peaks at m/z 233 and 235, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). rsc.org Key fragmentation peaks are observed at m/z 173 and 175, which correspond to the loss of the N-methoxy-N-methyl group. rsc.org

Spectroscopic Data (GC-MS)
Mass to Charge Ratio (m/z) Relative Intensity
235 ([M]⁺, ⁸¹Br)7%
233 ([M]⁺, ⁷⁹Br)7%
175 (⁸¹Br)98%
173 (⁷⁹Br)100%
119 (⁸¹Br)24%
117 (⁷⁹Br)24%
6616%
3819%

Chemical Properties and Reactivity

Chemical Reactivity

The furan ring in this compound is electron-deficient due to the presence of the electron-withdrawing bromine atom and the carboxamide group. This deactivation makes it less susceptible to electrophilic substitution than furan itself.

The bromine atom at the 5-position is a versatile handle for further synthetic transformations. It can participate in various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, allowing for the formation of carbon-carbon bonds and the introduction of a wide range of substituents at this position.

The Weinreb amide functionality is the primary site of nucleophilic attack. A key feature of Weinreb amides is their ability to react with organometallic reagents (e.g., Grignard or organolithium reagents) to form a stable chelated intermediate. This intermediate collapses upon aqueous workup to yield a ketone, preventing the common problem of over-addition to form a tertiary alcohol. nih.gov Similarly, reduction of the Weinreb amide with a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) typically affords the corresponding aldehyde.

Strategic Disconnections and Retrosynthetic Pathways

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals two key disconnections.

The primary and most logical disconnection occurs at the amide C-N bond. This bond is typically formed late in the synthesis. This disconnection leads to two precursor molecules: an activated derivative of 5-bromofuran-2-carboxylic acid and N,O-dimethylhydroxylamine. The carboxylic acid derivative is the acyl donor, while the hydroxylamine (B1172632) derivative acts as the nucleophile.

A secondary disconnection can be made at the C-Br bond on the furan ring. This bond is formed through an electrophilic aromatic substitution reaction. This step simplifies the precursor to a furan-2-carboxylic acid derivative, a common starting material. This strategic approach breaks down the synthesis into two manageable phases: the preparation of the halogenated furan core and the subsequent amide bond formation.

Synthesis of Halogenated Furan-2-carboxylic Acid Precursors

The foundation of the synthesis is the creation of the 5-bromofuran-2-carboxylic acid framework. This involves the regioselective bromination of a furan-2-carboxylic acid derivative followed by conversion to a more reactive species for amidation.

The furan ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. The substitution pattern is directed by existing substituents. For furan-2-carboxylic acid or its esters, the carboxyl group is an electron-withdrawing, deactivating group that directs incoming electrophiles to the C5 position. This inherent electronic preference allows for highly regioselective bromination.

A common method involves the direct bromination of a furan-2-carboxylic acid ester, such as methyl 2-furoate, with elemental bromine. The reaction is typically performed under controlled temperature conditions to yield the desired 5-bromo derivative with high selectivity and yield. chemicalbook.com

Table 1: Conditions for Regioselective Bromination of Methyl 2-furoate

ReactantReagentTemperatureDurationYield
Methyl 2-furoateBromine (Br₂)50°C0.5 h85%

This interactive table summarizes the reaction conditions for the synthesis of methyl 5-bromo-2-furoate. chemicalbook.com

The resulting methyl 5-bromo-2-furoate can then be hydrolyzed to 5-bromofuran-2-carboxylic acid if the free acid is required for the subsequent amidation step.

To facilitate the formation of the amide bond, the carboxylic acid group of 5-bromofuran-2-carboxylic acid is often activated by converting it into a more reactive acyl halide, typically an acyl chloride. This transformation is a standard procedure in organic synthesis. orgoreview.com Several reagents can accomplish this conversion, with thionyl chloride (SOCl₂) being one of the most common and effective. chemguide.co.uklibretexts.org The reaction of 5-bromofuran-2-carboxylic acid with thionyl chloride, often in an inert solvent like toluene, proceeds smoothly to give 5-bromo-2-furancarboxylic acid chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.ukdoubtnut.com

Other reagents, such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), can also be used for this conversion. chemguide.co.ukdoubtnut.com

Table 2: Common Reagents for Acyl Chloride Formation

ReagentFormulaByproducts
Thionyl ChlorideSOCl₂SO₂, HCl
Oxalyl Chloride(COCl)₂CO, CO₂, HCl
Phosphorus PentachloridePCl₅POCl₃, HCl
Phosphorus TrichloridePCl₃H₃PO₃

This interactive table lists common reagents for converting carboxylic acids to acyl chlorides. chemguide.co.ukdoubtnut.com

Formation of the N-Methoxy-N-methyl Amide Moiety

The final stage of the synthesis is the creation of the N-methoxy-N-methyl amide, also known as a Weinreb amide. This functional group is particularly useful because it allows for the synthesis of ketones from organometallic reagents without the common problem of over-addition to form tertiary alcohols. wikipedia.orgmychemblog.com

The Weinreb amide is formed by coupling an activated carboxylic acid derivative with N,O-dimethylhydroxylamine, which is typically used as its hydrochloride salt for stability and ease of handling. wikipedia.orgwikipedia.org When starting from the 5-bromofuroyl chloride, the reaction is a straightforward nucleophilic acyl substitution. A base is required to neutralize the HCl generated during the reaction.

This coupling can also be achieved directly from the carboxylic acid without isolating the acyl chloride, using various coupling reagents. unito.it

Chemoselectivity is crucial when other reactive functional groups are present in the molecule. For the synthesis of this compound, strategies that avoid harsh conditions are preferred. One excellent alternative to the acyl chloride method is the use of peptide coupling reagents that activate the carboxylic acid in situ. unito.itchemspider.com

1,1'-Carbonyldiimidazole (B1668759) (CDI) is one such reagent. It reacts with 5-bromofuran-2-carboxylic acid to form a highly reactive acylimidazolide intermediate. Subsequent addition of N,O-dimethylhydroxylamine hydrochloride yields the desired Weinreb amide under mild conditions. chemspider.com This method is advantageous for substrates with sensitive functional groups that might not be compatible with thionyl chloride. chemspider.com A 70% yield has been reported for this specific conversion. chemspider.com

Table 3: Example of a Chemoselective Amidation Strategy

Starting MaterialActivating ReagentAmine SourceSolventYield
5-bromo-2-furoic acid1,1'-Carbonyldiimidazole (CDI)N,O-dimethylhydroxylamine hydrochlorideDichloromethane (B109758) (DCM)70%

This interactive table details a specific, mild procedure for the synthesis of the target Weinreb amide. chemspider.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The predominant method for synthesizing this compound is the coupling of 5-bromo-2-furoic acid with N,O-dimethylhydroxylamine hydrochloride. The efficiency of this transformation is highly dependent on the reaction conditions. Optimization studies typically focus on the choice of coupling agent, solvent, base, and temperature to maximize yield and purity while minimizing side reactions.

Peptide coupling reagents are frequently employed to facilitate this amidation. arkat-usa.org Reagents such as 2-chloro-4,6-dimethoxy rsc.orgresearchgate.netsigmaaldrich.comtriazine (CDMT) have proven effective for the one-flask preparation of Weinreb amides. organic-chemistry.org The process involves the in-situ formation of an activated ester of 5-bromo-2-furoic acid, which then readily reacts with N,O-dimethylhydroxylamine. The selection of a non-nucleophilic base, like N-methylmorpholine (NMM), is crucial to neutralize the hydrochloride salt of the amine and facilitate the reaction without competing in the coupling.

The choice of solvent also plays a significant role. Aprotic solvents such as tetrahydrofuran (B95107) (THF) and dichloromethane (DCM) are commonly used as they are inert under the reaction conditions and effectively solubilize the reactants. Temperature control is vital; reactions are often initiated at 0 °C to manage the exothermic nature of the activation step, before being allowed to warm to room temperature to ensure the reaction proceeds to completion. nih.gov

The following interactive table summarizes typical findings from optimization studies on Weinreb amide formation from a carboxylic acid precursor.

Table 1: Optimization of reaction conditions for the synthesis of a model Weinreb amide. Data is representative of typical results found in literature for similar transformations. organic-chemistry.orgnih.govresearchgate.net

Alternative Synthetic Routes and Methodological Comparisons

Beyond the direct one-pot coupling, several alternative routes for the synthesis of this compound exist, primarily differing in the method used to activate the carboxylic acid.

Route A: Two-Step Synthesis via Acyl Chloride A classical and highly effective method involves a two-step process. First, 5-bromo-2-furoic acid is converted to its more reactive acyl chloride derivative, 5-bromo-2-furancarboxylic acid chloride. This is typically achieved using reagents such as thionyl chloride or oxalyl chloride. mychemblog.com The resulting acyl chloride is then reacted with N,O-dimethylhydroxylamine, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct, to yield the final Weinreb amide. mychemblog.com This method is robust and often provides high yields, but it involves handling corrosive reagents and an additional synthetic step.

Route B: Direct Catalytic Amidation Modern synthetic chemistry has moved towards catalytic methods to reduce waste and improve efficiency. Direct amidation of 5-bromo-2-furoic acid can be achieved using boron-based catalysts, such as various substituted phenylboronic acids. rsc.orgresearchgate.net These catalysts facilitate the direct condensation of the carboxylic acid and amine at elevated temperatures with azeotropic removal of water. nih.gov This approach avoids the use of stoichiometric activating agents and their byproducts, presenting a more atom-economical pathway. mdpi.com However, studies on the direct amidation of aromatic and heterocyclic carboxylic acids are still emerging, and catalyst efficiency can be substrate-dependent. rsc.org

The following table provides a comparison of these synthetic methodologies.

Table 2: Comparison of alternative synthetic routes for this compound.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles can be applied to the synthesis of this compound in several ways.

Enzymatic Amide Bond Formation Biocatalysis offers a sustainable alternative to traditional chemical methods. rsc.org Enzymes, particularly lipases such as Candida antarctica lipase (B570770) B (CALB), have been shown to be powerful catalysts for amidation reactions. nih.gov A potential green synthesis of the target compound could involve the direct enzymatic condensation of 5-bromo-2-furoic acid and N,O-dimethylhydroxylamine. These reactions are typically run under mild conditions and in greener solvents, generating minimal waste. nih.gov

Use of Greener Solvents The selection of solvent is a key aspect of green chemistry. Many common solvents for amidation, like DCM and DMF, have significant environmental and health concerns. Alternative, greener solvents can be employed. For example, cyclopentyl methyl ether (CPME) has been demonstrated as a safe and effective solvent for lipase-catalyzed amidation. nih.gov Other options include 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and is a suitable replacement for THF.

Catalytic Methodologies for Atom Economy As discussed previously, catalytic direct amidation represents a significant green advancement over methods that rely on stoichiometric coupling agents. sigmaaldrich.combohrium.com By using a catalyst, the reaction's atom economy is substantially improved, as the only byproduct is water. bohrium.com The development of efficient and reusable heterogeneous catalysts, such as niobic acid (Nb₂O₅) or metal-organic frameworks (MOFs), could further enhance the sustainability of the synthesis by simplifying catalyst recovery and reuse. mdpi.com

Chemical Reactivity and Derivatization Pathways

Transformations at the Bromo Substituent

The carbon-bromine bond at the 5-position of the furan (B31954) ring is a key handle for introducing molecular complexity. This site is amenable to a variety of transformations, including cross-coupling reactions for carbon-carbon bond formation, nucleophilic substitution, and removal of the bromine atom.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and the bromo substituent on the electron-rich furan ring is an excellent substrate for such transformations. The Suzuki-Miyaura coupling, which pairs an organohalide with a boronic acid or ester, is a widely used method for creating biaryl structures. mdpi.comuzh.ch Similarly, the Sonogashira coupling allows for the introduction of alkyne moieties, and the Heck reaction enables the attachment of alkenes.

These reactions offer a reliable strategy for elaborating the furan scaffold. For instance, the Suzuki-Miyaura reaction of a similar compound, N-(4-bromophenyl)furan-2-carboxamide, with various arylboronic acids in the presence of a palladium catalyst, has been shown to proceed in moderate to good yields. mdpi.com It is expected that 5-Bromo-N-methoxy-N-methyl-2-furamide would undergo analogous reactions to yield a diverse array of 5-aryl or 5-heteroaryl furans.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Heterocycles This table presents examples of cross-coupling reactions on related bromo-substituted heterocyclic compounds to illustrate the potential transformations of this compound.

Reaction Type Reactants Catalyst System Product Type Yield (%)
Suzuki-Miyaura 5-Bromo-1,2,3-triazine, Arylboronic acid Pd(dppf)Cl₂, Ag₂CO₃ 5-Aryl-1,2,3-triazine up to 97% uzh.chnih.gov

Data is illustrative and based on reactions of structurally similar compounds.

While less common than electrophilic substitution on aromatic rings, nucleophilic aromatic substitution (SNAr) can occur on aryl halides bearing strongly electron-withdrawing groups. libretexts.org The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized anionic intermediate (a Meisenheimer complex). youtube.com

For SNAr to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group (the halide) to effectively stabilize the negative charge of the intermediate. libretexts.org In this compound, the Weinreb amide at the 2-position is a potent electron-withdrawing group. Its position is ortho to the C-3, meta to the C-4, and para to the C-5 position across the heteroatom. This para-like relationship activates the bromo substituent at the 5-position towards attack by strong nucleophiles (e.g., alkoxides, amides, thiolates), facilitating its displacement.

The removal of the bromo substituent, or reductive debromination, can be a crucial step in a synthetic sequence to yield the parent N-methoxy-N-methyl-2-furamide. Various methods can achieve this transformation. A common approach involves catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source. Another potential strategy involves the use of a Lewis acid in the presence of a hydride source. For example, a patented process describes the debromination of 2-substituted-5-bromo-6-methoxynaphthalenes using anhydrous aluminum chloride in the presence of a hydrogen donor like mesitylene. google.com Such a method could potentially be adapted for the debromination of this compound.

Reactions Involving the Furan Heterocycle

The furan ring itself possesses a distinct reactivity pattern, primarily governed by its aromaticity and the electronic effects of its substituents.

Furan is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution (EAS), often under milder conditions than benzene. pearson.com Substitution typically occurs at the 2-position (α to the oxygen), as the carbocation intermediate formed by attack at this position is better stabilized by resonance. pearson.com

In this compound, the 2- and 5-positions are already substituted. Therefore, further EAS reactions such as nitration, halogenation, or Friedel-Crafts reactions would be directed to the remaining 3- or 4-positions. masterorganicchemistry.com The directing influence of the existing substituents must be considered:

N-methoxy-N-methyl-2-furamide group: This is a deactivating, meta-directing group due to its electron-withdrawing nature. It would direct an incoming electrophile to the 4-position.

Bromo substituent: Halogens are deactivating but ortho, para-directing. libretexts.org The bromo group at the 5-position would also direct an incoming electrophile to the 4-position (ortho to the bromine).

Table 2: Directing Effects of Substituents on the Furan Ring for EAS

Substituent at Position Electronic Effect Directing Influence Predicted Site of EAS
-C(O)N(OCH₃)CH₃ (at C2) Electron-withdrawing, Deactivating Meta-directing C4

The furan ring can act as a conjugated diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.org This reaction provides a powerful method for constructing six-membered rings, specifically 7-oxabicyclo[2.2.1]heptene derivatives. tudelft.nl

The reactivity of the furan diene is sensitive to the electronic nature of its substituents. Electron-donating groups on the furan ring generally accelerate the reaction with electron-poor dienophiles (normal electron-demand Diels-Alder). Conversely, electron-withdrawing groups, such as the N-methoxy-N-methyl-2-furamide group, decrease the nucleophilicity of the furan ring, making it less reactive as a diene in normal electron-demand reactions. rsc.org However, such electron-poor furans can potentially act as dienophiles in inverse electron-demand Diels-Alder reactions with electron-rich dienes. conicet.gov.ar The presence of the deactivating amide group suggests that forcing conditions (high temperature or pressure) may be required for this compound to participate as a diene in Diels-Alder reactions. researchgate.net

Ring-Opening and Rearrangement Pathways

The stability of the furan ring in this compound is a critical factor in its chemical reactivity. Generally, the furan moiety is susceptible to cleavage under strong acidic or specific oxidative conditions, which can lead to the formation of acyclic products. While specific studies on the ring-opening of this compound are not extensively documented, the reactivity of analogous furan derivatives suggests potential pathways.

Under acidic conditions, protonation of the furan oxygen can initiate a cascade of reactions leading to ring-opened dicarbonyl compounds. The presence of the electron-withdrawing 5-bromo and 2-amide substituents is expected to decrease the electron density of the furan ring, thereby influencing its susceptibility to electrophilic attack and subsequent cleavage.

Rearrangement reactions of the 5-bromofuran scaffold itself are less common but can be induced under specific thermal or photochemical conditions. Halogen migration or "halogen dance" reactions have been observed in brominated furans and other heterocyclic systems, typically promoted by strong bases like lithium diisopropylamide (LDA). Such a rearrangement in this compound could potentially lead to isomers with the bromine atom at a different position on the furan ring, although this has not been specifically reported for this compound.

The following table outlines plausible, though not experimentally confirmed for this specific compound, ring-opening and rearrangement reactions based on the known chemistry of related furan derivatives.

Reaction TypeReagents and ConditionsPlausible Product(s)Notes
Acid-Catalyzed Ring OpeningStrong aqueous acid (e.g., HCl, H₂SO₄), heatAcyclic dicarbonyl compoundsThe furan ring is cleaved, leading to linear structures.
"Halogen Dance" RearrangementStrong, non-nucleophilic base (e.g., LDA), low temperatureIsomeric bromo-N-methoxy-N-methyl-furamidesThe bromine atom could migrate to other positions on the furan ring.

Modifications of the N-Methoxy-N-methyl Amide Functionality

The N-methoxy-N-methyl amide, or Weinreb amide, functionality in this compound is a versatile functional group that can undergo a variety of transformations, primarily centered around its reaction with nucleophiles and reducing agents.

Selective Reduction to Aldehydes or Alcohols

A key feature of the Weinreb amide is its ability to be selectively reduced to an aldehyde. This is typically achieved using hydride reducing agents under controlled conditions. The reaction proceeds via a stable chelated intermediate which prevents over-reduction to the alcohol.

Commonly used reducing agents for this transformation include diisobutylaluminium hydride (DIBAL-H) and lithium aluminum hydride (LiAlH₄) at low temperatures. The choice of reagent and reaction conditions allows for the selective formation of either the aldehyde or the primary alcohol. While lithium aluminum hydride is a more powerful reducing agent and can lead to the alcohol, careful control of stoichiometry and temperature can often favor aldehyde formation.

The table below summarizes the expected outcomes of the selective reduction of this compound.

Reducing AgentStoichiometryTypical ConditionsPrimary Product
Diisobutylaluminium hydride (DIBAL-H)1.0-1.5 equivalentsLow temperature (e.g., -78 °C)5-Bromo-2-furaldehyde
Lithium aluminum hydride (LiAlH₄)~0.5 equivalentsLow temperature (e.g., -78 °C to 0 °C)5-Bromo-2-furaldehyde
Lithium aluminum hydride (LiAlH₄)Excess0 °C to room temperature(5-Bromofuran-2-yl)methanol

Transamidation and Amidolysis Reactions

Transamidation of the Weinreb amide in this compound can be achieved by reaction with primary or secondary amines, typically under basic or metal-catalyzed conditions. organic-chemistry.org This reaction involves the displacement of the N-methoxy-N-methylamine moiety with another amine, providing a route to a diverse range of other amide derivatives.

The reactivity of the Weinreb amide towards transamidation can be influenced by the nature of the incoming amine and the reaction conditions. For instance, more nucleophilic amines will generally react more readily. While specific examples with this compound are not prevalent in the literature, the general principles of transamidation are expected to apply.

Amine TypeCatalyst/ConditionsPlausible Product
Primary Amine (R-NH₂)Base (e.g., NaH, KOtBu) or Metal Catalyst (e.g., Fe(III) salts)N-Alkyl-5-bromo-2-furamide
Secondary Amine (R₂NH)Base (e.g., NaH, KOtBu) or Metal Catalyst (e.g., Fe(III) salts)N,N-Dialkyl-5-bromo-2-furamide

Reactions at the N-Methoxy Group

The N-methoxy group of the Weinreb amide is generally stable, but the N-O bond can be cleaved under specific reductive conditions. organic-chemistry.orgchemrxiv.orgresearchgate.netstrath.ac.uk This transformation converts the Weinreb amide into the corresponding N-methyl amide.

Several methods have been developed for the reductive cleavage of the N-O bond in Weinreb amides, including the use of metal-free reducing agents and organophotocatalysis. organic-chemistry.orgchemrxiv.orgresearchgate.netstrath.ac.uk These methods offer alternatives to harsher reductive conditions and can be compatible with a range of functional groups.

Reaction TypeReagents and ConditionsPlausible Product
Reductive N-O Bond CleavageNeutral organic super-electron donors; Photoredox catalysis5-Bromo-N-methyl-2-furamide

Academic Applications and Future Research Perspectives

5-Bromo-N-methoxy-N-methyl-2-furamide as a Versatile Synthetic Intermediate

The dual functionality of this compound makes it a highly valuable intermediate in organic synthesis. The bromo-substituent on the furan (B31954) ring serves as a handle for various cross-coupling reactions, allowing for the introduction of diverse molecular fragments. Simultaneously, the Weinreb amide provides a stable yet reactive group for the controlled formation of ketones and aldehydes, which are pivotal intermediates in many synthetic pathways.

The furan nucleus is a recurring motif in a multitude of biologically active natural products, including those of marine origin. mdpi.comresearchgate.net The synthesis of these complex molecules often relies on the strategic use of functionalized furan building blocks. This compound is an ideal candidate for such syntheses.

The bromo-substituent at the 5-position of the furan ring can be readily exploited in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. nih.govdntb.gov.ua This allows for the facile formation of carbon-carbon bonds, enabling the attachment of intricate side chains or the fusion of the furan ring to other cyclic systems, which are common features in natural product architectures.

Furthermore, the Weinreb amide functionality is renowned for its ability to react with organometallic reagents (e.g., Grignard or organolithium reagents) to produce ketones without the common side reaction of over-addition to form tertiary alcohols. orientjchem.orgresearchgate.net This controlled reactivity is crucial in multi-step syntheses where precise installation of a ketone is required. The resulting furyl ketone can then be further elaborated to construct the target natural product. For instance, in the total synthesis of the potent antibiotic platensimycin, various strategies have been employed to construct its complex core, where functionalized cyclic ethers play a crucial role. nih.govresearchgate.netacs.orgorganic-chemistry.org A building block like this compound could potentially be utilized in analogous synthetic approaches.

Table 1: Potential Cross-Coupling Reactions for Natural Product Synthesis

Cross-Coupling Reaction Reagent Product Type Potential Application in Natural Product Synthesis
Suzuki Coupling Aryl/vinyl boronic acids 5-Aryl/vinyl-2-furamide derivatives Formation of biaryl linkages or introduction of unsaturated side chains.
Sonogashira Coupling Terminal alkynes 5-Alkynyl-2-furamide derivatives Construction of enyne systems or precursors for further cyclizations. nih.govillinois.edu
Heck Coupling Alkenes 5-Alkenyl-2-furamide derivatives Introduction of olefinic side chains. mdpi.com

Diversity-oriented synthesis is a powerful tool in drug discovery for generating large collections of structurally diverse small molecules for biological screening. nih.govnih.gov The furan scaffold is recognized for its biological relevance and is a common core in many medicinal chemistry programs. ijabbr.comijabbr.com this compound can serve as an excellent starting point for the construction of combinatorial libraries of furan-2-carboxamide derivatives. researchgate.netresearchgate.net

The synthetic strategy would involve a two-pronged approach. First, the bromine atom can be substituted with a variety of groups using high-throughput parallel synthesis techniques based on palladium-catalyzed cross-coupling reactions. This would generate a library of 5-substituted-N-methoxy-N-methyl-2-furamides. Subsequently, the Weinreb amide can be reacted with a diverse set of organometallic reagents to introduce another point of diversity, yielding a large library of difunctionalized furan derivatives. The resulting ketones could also be further modified, for example, by reduction to alcohols or conversion to other functional groups, to further expand the chemical space of the library.

Exploration in Supramolecular Chemistry and Materials Science

The structural rigidity and potential for functionalization of the furan ring make this compound an interesting candidate for applications in supramolecular chemistry and materials science.

Self-assembly is a process where molecules spontaneously organize into well-defined structures. Furan-containing molecules have been shown to participate in such processes. For example, furan-functionalized polymers can self-assemble into nanoparticles in aqueous environments. mdpi.com By strategically modifying this compound, it is conceivable to design molecules that can form ordered supramolecular architectures. For instance, the bromo-substituent could be replaced with a group capable of hydrogen bonding or π-π stacking, which are key interactions driving self-assembly.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com They have garnered significant attention due to their high porosity and potential applications in gas storage, separation, and catalysis. Furan-2,5-dicarboxylic acid has been successfully employed as a ligand for the synthesis of MOFs. nih.govresearchgate.netrsc.orgacs.orggoogle.com

This compound could be a precursor to ligands for MOFs. The bromo-substituent could be converted to a second carboxylic acid group or another coordinating group through established synthetic transformations. The resulting bifunctional furan derivative could then be used as a linker to construct novel coordination polymers or MOFs with potentially interesting topologies and properties.

Table 2: Potential Furan-Based Ligands Derived from this compound

Ligand Precursor Potential Ligand Coordinating Groups Potential Application
This compound Furan-2,5-dicarboxylic acid Two carboxylate groups Synthesis of microporous MOFs. rsc.org
This compound 5-(Pyridin-4-yl)furan-2-carboxylic acid Carboxylate and pyridyl nitrogen Formation of heterometallic or functionalized MOFs.

Development of Novel Methodologies for Organic Synthesis and Characterization

The unique combination of functional groups in this compound also makes it a suitable substrate for the development and optimization of new synthetic methods. For instance, it can be used as a model substrate to explore the scope and limitations of new palladium-catalyzed cross-coupling reactions. bohrium.commdpi.com The presence of both a bromo-aromatic system and a Weinreb amide allows for the study of chemoselectivity in such reactions.

Furthermore, the characterization of this compound and its derivatives can contribute to the growing database of spectroscopic data for functionalized furan systems. Detailed analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry provides valuable information for the structural elucidation of other furan-containing molecules. researchgate.net

Contributions to Fundamental Understanding of Furan and Amide Chemistry

The study of "this compound" offers a valuable platform for deepening the fundamental understanding of both furan and amide chemistry. This specific molecule serves as an excellent case study for examining the interplay of electronic effects within the furan ring and for probing the well-established reactivity of Weinreb amides. Research involving this and structurally related compounds provides key insights into reaction mechanisms, substituent effects, and the stability of intermediates.

The furan ring system is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution. The oxygen atom in the ring donates electron density, activating the ring towards electrophiles, with a preference for substitution at the 2 and 5 positions. This preference is attributed to the greater stabilization of the cationic intermediate formed during the reaction. In "this compound," the presence of a bromine atom at the 5-position significantly influences this reactivity. Bromine, being an electronegative atom, exerts an electron-withdrawing inductive effect, which deactivates the furan ring towards electrophilic attack compared to unsubstituted furan. However, through resonance, it can also donate a lone pair of electrons, which directs incoming electrophiles to the ortho and para positions. Given that the amide group already occupies the 2-position, the bromine at the 5-position further modulates the electronic landscape of the ring, impacting any subsequent reactions at the remaining 3 and 4 positions.

From the perspective of amide chemistry, the N-methoxy-N-methylamide moiety, commonly known as a Weinreb amide, is a cornerstone of modern organic synthesis. Its primary contribution to the fundamental understanding of amide chemistry lies in its unique reactivity profile with organometallic reagents. Unlike other amides or esters, Weinreb amides react with organolithium or Grignard reagents to form a stable, chelated tetrahedral intermediate. wikipedia.orgorganic-chemistry.org This stability prevents the collapse of the intermediate and the subsequent over-addition of the organometallic reagent, which is a common side reaction with other acylating agents. wikipedia.org The result is a clean and high-yielding synthesis of ketones upon acidic workup.

The presence of the 5-bromofuran moiety attached to the Weinreb amide in "this compound" allows for the exploration of how the electronic nature of the acyl group affects the stability and reactivity of the Weinreb amide. The electron-withdrawing nature of the brominated furan ring can influence the electrophilicity of the amide carbonyl, potentially altering the rate and efficiency of nucleophilic attack. While specific mechanistic studies on "this compound" are not extensively detailed in the surveyed literature, the principles derived from studies of other aromatic and heterocyclic Weinreb amides are directly applicable. nih.govrsc.org These studies consistently demonstrate the robustness of the Weinreb amide functionality across a wide range of electronic environments, underscoring its utility and predictable reactivity. orientjchem.orgorientjchem.org

Q & A

Q. What spectroscopic and crystallographic techniques are essential for characterizing 5-Bromo-N-methoxy-N-methyl-2-furamide?

  • Methodological Answer: Key techniques include ¹H/¹³C NMR for elucidating molecular connectivity and functional groups, IR spectroscopy for identifying carbonyl and bromine-related vibrations, and mass spectrometry for molecular weight confirmation. For unambiguous structural determination, single-crystal X-ray diffraction (SCXRD) is critical. Refinement software like SHELXL (part of the SHELX suite) enables precise analysis of bond lengths, angles, and hydrogen-bonding networks, as demonstrated in studies of analogous furanone derivatives .

Q. What synthetic routes are effective for preparing this compound?

  • Methodological Answer: A common approach involves tandem asymmetric Michael addition-elimination reactions using brominated furanone precursors and amines under basic conditions (e.g., potassium hydroxide in ethanol/dichloromethane). Purification via silica gel column chromatography with gradient elution (petroleum ether/ethyl acetate) ensures high yields. Similar methodologies are detailed for structurally related bromofuranones, emphasizing the importance of inert atmospheres (e.g., nitrogen) to prevent side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and predicted structural features in this compound?

  • Methodological Answer: Cross-validation using complementary techniques is essential. For instance, discrepancies in NMR peak assignments can be addressed via 2D NMR (COSY, HSQC) to map proton-carbon correlations. If steric or electronic effects distort spectral data, SCXRD provides definitive structural resolution. Refinement tools like SHELXL are critical for analyzing crystallographic data and identifying hydrogen-bonding interactions that influence molecular conformation .

Q. What experimental strategies enhance enantiomeric purity in asymmetric syntheses of this compound?

  • Methodological Answer: Employ chiral auxiliaries (e.g., menthol derivatives) to direct stereochemistry during key reaction steps, as shown in asymmetric syntheses of 5-(menthyloxy)furanones. Optimize reaction conditions (temperature, solvent polarity) to favor kinetic control over thermodynamic pathways. Post-synthesis, chiral HPLC or NMR with chiral shift reagents can assess enantiomeric excess. Mechanistic studies using density functional theory (DFT) may further refine stereochemical outcomes .

Q. How should researchers design experiments to evaluate the bioactivity of this compound derivatives?

  • Methodological Answer: Prioritize structure-activity relationship (SAR) studies by synthesizing derivatives with modifications to the bromine, methoxy, or methyl groups. Use in vitro assays (e.g., enzyme inhibition, cell viability) to screen for activity. For agrochemical applications, test herbicidal potency in model plants. Crystallographic data (e.g., ligand-protein docking via PDB structures) can rationalize bioactivity trends, as seen in studies of 4-amino-furanone derivatives .

Data Analysis and Experimental Design

Q. What computational tools aid in predicting the reactivity of this compound in synthetic pathways?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., Gaussian, ORCA) model reaction intermediates and transition states, particularly for electrophilic bromine substitution or nucleophilic attacks at the furanone carbonyl. Molecular docking software (AutoDock, Schrödinger) predicts interactions with biological targets. Pair computational results with Hammett substituent constants to quantify electronic effects of substituents on reaction rates .

Q. How can researchers address low yields in the synthesis of this compound?

  • Methodological Answer: Optimize reaction stoichiometry (e.g., amine-to-furanone ratio) and solvent systems (polar aprotic solvents like DMF may improve solubility). Introduce catalytic bases (e.g., DBU) to accelerate elimination steps. Monitor reaction progress via TLC or in situ IR spectroscopy . If byproducts persist, employ flash chromatography or recrystallization for purification .

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